molecular formula C7H13NO2 B15153083 2-(Hydroxyamino)-2-methylcyclohexan-1-one

2-(Hydroxyamino)-2-methylcyclohexan-1-one

Cat. No.: B15153083
M. Wt: 143.18 g/mol
InChI Key: OVRXURPLSSJBON-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)-2-methylcyclohexan-1-one is an organic compound with a unique structure that includes a hydroxyamino group and a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one typically involves the reaction of cyclohexanone with hydroxylamine under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C. The product is then isolated and purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Hydroxyamino)-2-methylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)-2-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylcyclohexan-1-one: Similar structure but lacks the hydroxy group.

    2-Hydroxy-2-methylcyclohexan-1-one: Similar structure but lacks the amino group.

    Cyclohexanone oxime: Contains an oxime group instead of a hydroxyamino group.

Uniqueness

2-(Hydroxyamino)-2-methylcyclohexan-1-one is unique due to the presence of both hydroxy and amino functionalities on the cyclohexanone ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(hydroxyamino)-2-methylcyclohexan-1-one

InChI

InChI=1S/C7H13NO2/c1-7(8-10)5-3-2-4-6(7)9/h8,10H,2-5H2,1H3

InChI Key

OVRXURPLSSJBON-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)NO

Origin of Product

United States

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